Kdm4D-IN-1 Exhibits Superior KDM4D Potency Compared to the Direct Analog KDM4D-IN-3
Kdm4D-IN-1 demonstrates significantly higher potency against the target KDM4D enzyme compared to KDM4D-IN-3, a structurally related small molecule inhibitor. This difference in biochemical activity is a primary driver for selecting Kdm4D-IN-1 for most research applications. The IC50 value for Kdm4D-IN-1 is 0.41 ± 0.03 μM . In contrast, the IC50 for KDM4D-IN-3 is 4.8 μM [1].
| Evidence Dimension | Biochemical Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.41 ± 0.03 μM |
| Comparator Or Baseline | KDM4D-IN-3: 4.8 μM |
| Quantified Difference | Kdm4D-IN-1 is approximately 11.7-fold more potent than KDM4D-IN-3. |
| Conditions | Cell-free enzymatic assay using recombinant KDM4D protein. |
Why This Matters
Greater potency enables the use of lower compound concentrations in experimental systems, reducing the likelihood of off-target effects and solvent toxicity, which is a key consideration for both experimental reproducibility and cost-effectiveness.
- [1] MedChemExpress. KDM4D-IN-3 Datasheet. Product Number HY-157408. View Source
